

Diaminoglyoxime: A Technical Guide to Properties, Crystal Structure, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diaminoglyoxime*

Cat. No.: *B1384161*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminoglyoxime (DAG), also known as oxamidoxime, is a nitrogen-rich organic compound of significant interest due to its versatile applications. It serves as a crucial precursor in the synthesis of high-density energetic materials, a versatile ligand in coordination chemistry, and a building block for various heterocyclic compounds.^{[1][2][3]} This technical guide provides a comprehensive overview of the fundamental properties, detailed crystal structure, modern synthetic protocols, and key applications of **diaminoglyoxime**. Data is presented in structured tables for clarity, and experimental workflows are detailed to ensure reproducibility.

Physicochemical and Spectroscopic Properties

Diaminoglyoxime is typically a light yellow to white crystalline solid.^{[4][5]} It is soluble in hot water but has limited solubility in cold water and alcohol.^[1] Key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: General and Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	1-N',2-N'-dihydroxyethanediimidamide	[2] [6]
Synonyms	Oxamidoxime, Oxalamide dioxime	[5] [7]
CAS Number	2580-79-2	[7]
Molecular Formula	C ₂ H ₆ N ₄ O ₂	[6]
Molecular Weight	118.10 g/mol	[6]
Melting Point	200-204 °C; 203.5 °C (with decomposition)	[7] [8]
Boiling Point	238.1 °C (Predicted at 760 mmHg)	[7]
Density	1.9 g/cm ³ (Predicted); 1.678 g/cm ³ (Crystallographic)	[7] [8]
Appearance	Light yellow to yellow crystalline solid	[5]

Table 2: Spectroscopic and Thermal Analysis Data

Analysis Technique	Key Findings	Source(s)
¹ H NMR (DMSO-d ₆)	δ 5.18 (bs, 4H, NH ₂), 9.76 (s, 2H, OH)	[4]
¹³ C NMR (DMSO-d ₆)	δ 145.2	[4]
FT-IR (KBr)	N-H stretching at ~3300 cm ⁻¹	[2]
DSC/TG-DTG	Melts at 203.5 °C, followed by two intense thermolysis steps between 209-240 °C.	[8]

Crystal and Molecular Structure

X-ray diffraction studies have confirmed that **diaminoglyoxime** possesses a planar, symmetric molecular structure.[7][8] This planarity is a key feature influencing its packing in the solid state and its coordination behavior.

Caption: Molecular structure of **diaminoglyoxime** (DAG).

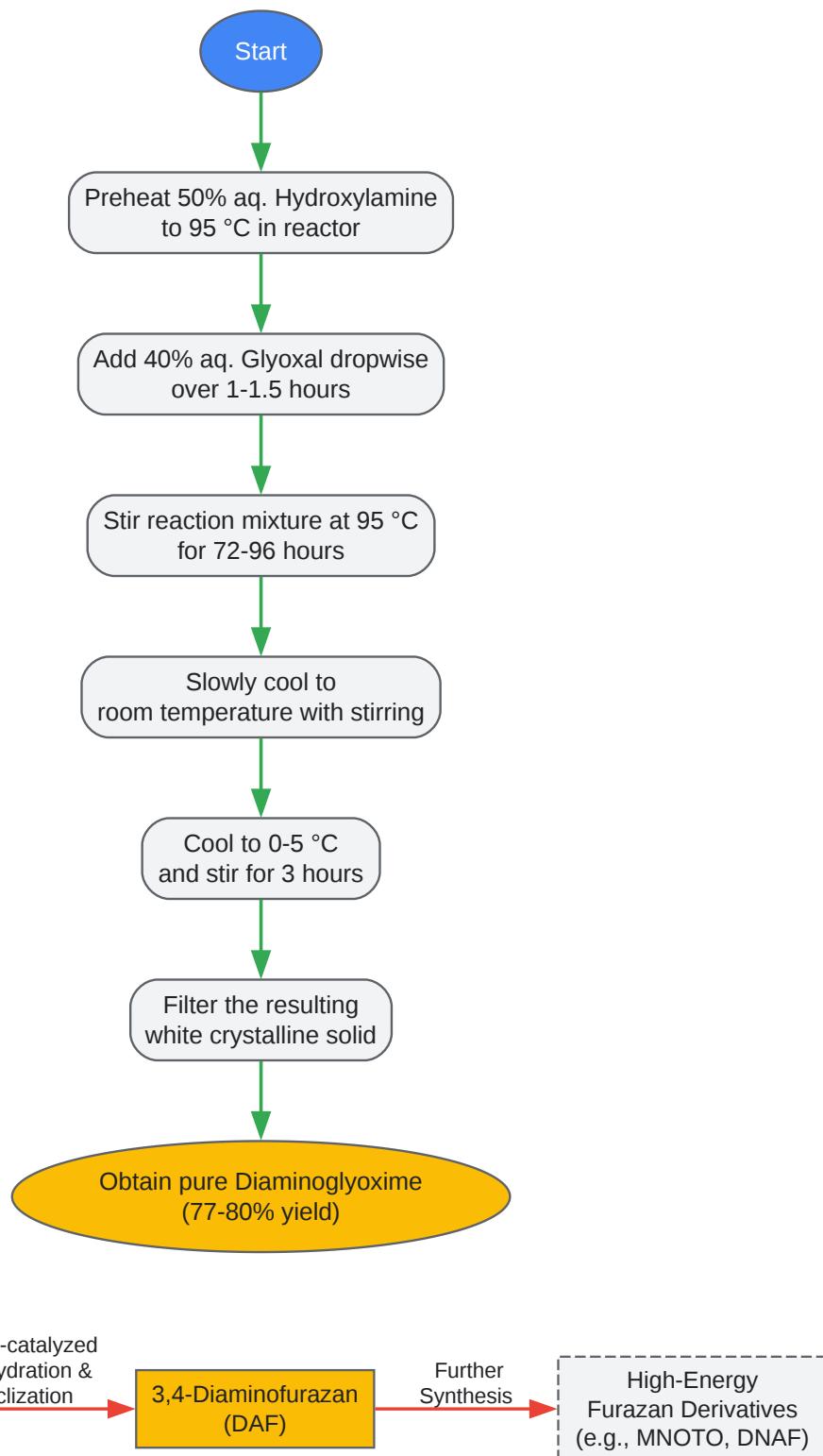

The single crystal structure of DAG has been determined to be monoclinic, belonging to the space group P2₁.[8] Detailed crystallographic data are presented in Table 3.

Table 3: Crystallographic Data for Diaminoglyoxime

Parameter	Value	Source
Crystal System	Monoclinic	[8]
Space Group	P2 ₁	[8]
a	0.6763(8) nm	[8]
b	0.3578(4) nm	[8]
c	0.9658(12) nm	[8]
β	90.78(2) $^\circ$	[8]
Volume (V)	0.2338(5) nm ³	[8]
Z	2	[8]
Calculated Density (Dc)	1.678 g/cm ³	[8]
F(000)	124	[8]

Synthesis and Experimental Protocols

Diaminoglyoxime has been synthesized via several methods, including two-step and one-step procedures.[8] Early one-step methods often suffered from low yields (~40%) and were prone to thermal runaway.[9] A newer, safer, and higher-yielding one-step process has been developed that avoids these issues.[8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DIAMINOGLYOXIME CAS#: 2580-79-2 [amp.chemicalbook.com]
- 2. Diaminoglyoxime | C2H6N4O2 | CID 135449698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DIAMINOGLYOXIME | 2580-79-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Diaminoglyoxime | 2580-79-2 | Benchchem [benchchem.com]
- 8. Preparation, Crystal Structure and Thermal Behavior of Diaminoglyoxime [energetic-materials.org.cn]
- 9. Cas 2580-79-2,DIAMINOGLYOXIME | lookchem [lookchem.com]
- To cite this document: BenchChem. [Diaminoglyoxime: A Technical Guide to Properties, Crystal Structure, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1384161#diaminoglyoxime-properties-and-crystal-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com